4-Hydroxybutyric Acid Hydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-hydroxybutanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-6-4(8)2-1-3-7/h7H,1-3,5H2,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXQFPPKZBOSTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277719 | |
| Record name | 4-hydroxybutanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3879-08-1 | |
| Record name | 3879-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3679 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-hydroxybutanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxybutanehydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Significance As a Building Block in Organic Synthesis Research
The hydrazide functional group is a key reactive site in 4-hydroxybutyric acid hydrazide, making it a valuable precursor for the synthesis of a variety of heterocyclic compounds. nih.govnih.gov Hydrazides are known to react with a range of electrophiles to form stable cyclic structures, which are prevalent in many biologically active molecules and functional materials.
The general reactivity of hydrazides allows for their conversion into several important classes of heterocyclic compounds. For instance, the reaction of hydrazides with compounds containing a 1,3-dicarbonyl system is a common method for the synthesis of pyrazoles. nih.gov Similarly, 1,3,4-oxadiazoles can be synthesized from hydrazides through various methods, including cyclodehydration of 1,2-diacylhydrazines or oxidative cyclization of acylhydrazones. mdpi.comnih.govresearchgate.net Furthermore, the reaction of hydrazides with isothiocyanates followed by cyclization is a well-established route to 1,2,4-triazoles.
While these reactions are characteristic of hydrazides in general, specific experimental data for the synthesis of these heterocycles using this compound as the starting material is not extensively documented in the currently available literature. However, the fundamental reactivity of its hydrazide group suggests its potential as a precursor for these and other heterocyclic systems.
Interactive Table: Synthesis of Heterocyclic Compounds from Hydrazides
| Starting Material | Reagent | Resulting Heterocycle |
| Hydrazide | 1,3-Dicarbonyl Compound | Pyrazole |
| Hydrazide | Carboxylic Acid/Acid Chloride | 1,3,4-Oxadiazole (B1194373) |
| Hydrazide | Isothiocyanate | 1,2,4-Triazole (B32235) |
| Acylhydrazone | Oxidizing Agent | 1,3,4-Oxadiazole |
Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for 4-Hydroxybutyric Acid Hydrazide
The direct synthesis of this compound primarily involves the ring-opening of cyclic esters, a method that has proven to be efficient and high-yielding.
Synthesis from Cyclic Esters
The most common and direct method for synthesizing this compound is through the hydrazinolysis of γ-butyrolactone (GBL). This reaction involves the nucleophilic attack of hydrazine (B178648) hydrate (B1144303) on the ester group of GBL, leading to the opening of the lactone ring and the formation of the corresponding hydrazide. This method is noted for its high yields, often ranging from 80% to 94%. researchgate.net
The reaction is typically carried out by treating γ-butyrolactone with hydrazine hydrate. researchgate.net The process is considered a mild and effective way to produce γ-hydroxybutanoic acid hydrazides. researchgate.net
Table 1: Synthesis of γ-Hydroxycarboxylic Acid Hydrazides from Cyclic Esters
| Starting Material | Reagent | Yield (%) | Reference |
|---|---|---|---|
| γ-Butyrolactone | 85% Hydrazine Hydrate | 80-94 | researchgate.net |
This table summarizes the high-yield synthesis of gamma-hydroxybutanoic acid hydrazides via the interaction of cyclic esters with hydrazine hydrate.
Alternative Hydrazinolysis Reactions
While the hydrazinolysis of γ-butyrolactone is the principal route, alternative hydrazinolysis reactions can be applied to other esters of 4-hydroxybutyric acid. For instance, methyl 4-hydroxybutyrate could, in principle, be reacted with hydrazine to yield this compound. This approach is analogous to the preparation of other acid hydrazides from their corresponding methyl or ethyl esters. nih.govnih.gov The general procedure involves refluxing the ester with hydrazine hydrate in a suitable solvent like ethanol (B145695). researchgate.net
Derivatization Strategies for this compound
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through the formation of hydrazone derivatives. These derivatives are of significant interest due to their diverse biological activities. nih.gov
Formation of Hydrazone Derivatives
Hydrazones are formed by the condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or a ketone. researchgate.netmdpi.com This reaction is a cornerstone in the derivatization of this compound.
The formation of a hydrazone is a type of Schiff base synthesis. The reaction involves the nucleophilic addition of the primary amine group of the hydrazide to the electrophilic carbonyl carbon of an aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic C=N double bond of the hydrazone. researchgate.net
The general procedure for synthesizing hydrazide-hydrazones involves heating the appropriate acid hydrazide with an aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of an acid such as glacial acetic acid. researchgate.netmdpi.com The resulting hydrazone derivatives often precipitate from the reaction mixture and can be purified by recrystallization. mdpi.com The formation of the hydrazone is confirmed by spectroscopic methods, such as the appearance of a C=N stretching band in the IR spectrum and the disappearance of the NH2 bands of the hydrazide. mdpi.com
Table 2: General Conditions for Schiff Base Synthesis
| Reactants | Solvent | Catalyst | Conditions | Reference |
|---|
This table outlines the typical reaction conditions for the synthesis of hydrazide-hydrazones.
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for the preparation of hydrazone derivatives. chemmethod.comresearchgate.netchemmethod.com This technique often leads to shorter reaction times, higher yields, and is considered a more environmentally friendly approach due to the potential for using water as a solvent and reducing the use of organic solvents. chemmethod.comchemmethod.com
In a typical microwave-assisted synthesis, a mixture of the hydrazide and an aldehyde is irradiated in a microwave reactor. chemmethod.comresearchgate.net For example, the synthesis of 4-hydroxybenzhydrazide-hydrazones has been successfully achieved using a microwave reactor, significantly reducing the reaction time compared to conventional refluxing. researchgate.net Studies have shown that microwave irradiation can produce yields between 90-97% in just 4-8 minutes, whereas conventional reflux methods might take 2-5 hours and yield 60-75%. chemmethod.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Hydrazide Derivatives
| Method | Reaction Time | Yield (%) | Solvents | Reference |
|---|---|---|---|---|
| Conventional Reflux | 2-5 hours | 60-75 | Ethanol, etc. | chemmethod.com |
This table compares the efficiency of conventional heating versus microwave irradiation for the synthesis of hydrazide derivatives, highlighting the advantages of the latter.
Conventional Heating Methods
The synthesis of hydrazides, including this compound, is often achieved through the reaction of a corresponding ester with hydrazine hydrate. A common and traditional approach involves the use of conventional heating methods, such as refluxing. For instance, the synthesis of various hydrazide-hydrazones has been accomplished by the condensation of carboxylic acid hydrazides with aldehydes in methanol (B129727), often with a catalytic amount of acetic acid, under reflux conditions. nih.gov This method, while effective, typically requires several hours of reaction time. chemmethod.com For example, the preparation of 4-hydroxybenzohydrazide from its corresponding ethyl ester and hydrazine hydrate involves refluxing the mixture in ethanol for two hours. chemmethod.com Similarly, 4-methoxybenzoic acid hydrazide and 3-hydroxybenzoic acid hydrazide have been synthesized from their respective methyl esters and hydrazine monohydrate using established literature procedures that likely involve heating. mdpi.com Research has shown that while classical heating methods can produce pure products in good yields, they may necessitate longer reaction times compared to more modern techniques. nih.gov
A study focused on developing a high-yield method for producing γ-hydroxybutanoic acid hydrazides involved the interaction of cyclic esters with 85% hydrazine hydrate. researchgate.net This method proved to be efficient, with reported yields ranging from 80-94%. researchgate.net The process involves mixing the cyclic ester with hydrazine hydrate and heating, followed by purification steps like washing with ether and drying to obtain the crystalline hydrazide product. researchgate.net
Synthesis of Heterocyclic Compounds from this compound Precursors
This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, which are integral to medicinal chemistry and materials science.
1,3,4-Oxadiazole (B1194373) Derivatives
1,3,4-oxadiazoles are a significant class of heterocycles often synthesized from acid hydrazides. nih.gov A prevalent method involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of an acid hydrazide with an acylating agent. nih.gov Various dehydrating agents are employed for this cyclization, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. nih.govresearchgate.net
One common pathway begins with the conversion of a substituted aromatic acid into its corresponding ethyl ester via Fischer esterification. nih.gov This ester is then reacted with hydrazine hydrate to form the acid hydrazide. nih.gov The resulting hydrazide can then be reacted with a carboxylic acid, such as β-benzoyl propionic acid, in the presence of a cyclodehydrating agent like phosphorus oxychloride to yield the final 1,3,4-oxadiazole derivative. nih.gov Another approach involves the reaction of acid hydrazides with aromatic aldehydes to form hydrazone intermediates, which are subsequently cyclized using reagents like bromine in acetic acid. nih.gov
A novel, non-dehydrative method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the direct coupling of acyl hydrazides with α-bromo nitroalkanes. nih.gov This reaction proceeds under mildly basic conditions and is tolerant of aqueous media, offering a more environmentally friendly alternative to traditional methods that rely on harsh dehydrating agents. nih.govrsc.org This process avoids the formation of a 1,2-diacyl hydrazide intermediate and allows for the direct synthesis of the oxadiazole ring. nih.gov
The following table summarizes the yields of 1,3,4-oxadiazole derivatives prepared from hydrazide precursors using different synthetic methods.
| Starting Hydrazide | Reagents | Method | Yield (%) |
| Substituted aromatic acid hydrazides | β-benzoyl propionic acid, POCl₃ | Cyclodehydration | Not specified |
| Substituted aromatic acid hydrazides | Aromatic aldehydes, Br₂/AcOH | Oxidative cyclization | Not specified |
| Monoacyl hydrazides | α-bromo nitroalkanes | UmAS approach | Good to excellent |
| Isonicotinic acid hydrazide | Carbon disulfide, hydrazine hydrate | Multi-step synthesis | Not specified |
1,2,4-Triazole (B32235) Derivatives
1,2,4-triazoles represent another important class of heterocyclic compounds that can be synthesized from hydrazide precursors. A common synthetic route involves the reaction of acid hydrazides with various reagents to construct the triazole ring.
One established method is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com For example, benzamide (B126) and benzoyl hydrazide react to form 3,5-diphenyl-1,2,4-triazole. scispace.com Another approach, the Einhorn–Brunner reaction, involves the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com
A versatile, one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles has been developed from secondary amides and hydrazides. organic-chemistry.org This method utilizes triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration. organic-chemistry.org Furthermore, the synthesis of 4-amino-1,2,4-triazoles can be achieved by reacting substituted aryl hydrazides with an excess of hydrazine hydrate under microwave irradiation in the absence of an organic solvent. scispace.com For instance, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol was synthesized by treating 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol (derived from isonicotinic acid hydrazide) with hydrazine hydrate. nih.gov
The following table provides examples of synthetic methods for 1,2,4-triazole derivatives starting from hydrazide precursors.
| Starting Material | Reagents | Method | Product |
| Isonicotinic acid hydrazide | CS₂, KOH; then N₂H₄·H₂O | Multi-step | 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol |
| Hydrazide derivative | CS₂, N₂H₄·H₂O; then substituted benzaldehyde (B42025), H₂SO₄ | Reflux | Substituted 4H-1,2,4-triazole |
| Substituted aryl hydrazides | N₂H₄·H₂O | Microwave irradiation | N₄-amino-1,2,4-triazoles |
| Secondary amides and hydrazides | Triflic anhydride | Microwave-induced cyclodehydration | 3,4,5-trisubstituted 1,2,4-triazoles |
Catalyst-Free Aza-Michael Polymerization of Hydrazides
The aza-Michael reaction is a powerful tool for forming carbon-nitrogen bonds. While the bis-Michael addition of primary amines is often inefficient for creating step-growth polymers, hydrazides have been shown to be highly effective in this reaction under catalyst-free, thermal conditions. nih.govrsc.org This enhanced reactivity, known as the α-effect, is attributed to the adjacent nitrogen atom in the hydrazide structure. nih.govdntb.gov.ua
A study demonstrated that a wide range of commercial hydrazides can undergo bis-Michael addition with divinyl sulfone (DVS) and 1,6-hexanediol (B165255) diacrylate (HDA) without a catalyst. nih.gov These reactions, typically conducted in a polar aprotic solvent like DMSO at elevated temperatures (e.g., 75-80 °C) for several days, yield polymers with moderate to high molecular weights. nih.gov The absence of a catalyst was found to be optimal, as additives like basic amines resulted in reduced reaction efficiency. nih.gov
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use of hazardous substances, are increasingly being applied to the synthesis of hydrazides.
Utilization of Aqueous Media
A significant advancement in the green synthesis of heterocyclic compounds from hydrazide precursors is the use of aqueous or semiaqueous reaction media. nih.govrsc.org This approach avoids the use of volatile and often toxic organic solvents.
One notable example is the synthesis of 1,3,4-oxadiazoles from monoacyl hydrazides and α-bromo nitroalkanes. nih.gov This reaction proceeds under mildly basic conditions and is tolerant of water, with the straightforward removal of byproducts through a simple aqueous wash. nih.govrsc.org Similarly, research has demonstrated the synthesis of hydrazide-hydrazones in water-miscible media like methanol and DMSO. mdpi.com Furthermore, some studies have successfully utilized water as the primary solvent for the synthesis of azomethine compounds from 4-hydroxybenzoic acid hydrazide, coupled with microwave irradiation to accelerate the reaction. chemmethod.com This eco-friendly method significantly reduces reaction times and avoids the use of harmful organic solvents. chemmethod.com
The development of synthetic methods in aqueous media aligns with the green chemistry goal of using safer solvents and reducing environmental impact.
Enhanced Reaction Efficiencies via Microwave Irradiation
The application of microwave irradiation in organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and improved purity of products compared to conventional heating methods. In the synthesis of hydrazides, microwave-assisted methods have proven to be particularly effective, significantly reducing reaction times and offering a more environmentally friendly approach.
Research into the synthesis of various acid hydrazides has demonstrated the considerable advantages of using microwave irradiation. japtronline.comjaptronline.com This technique utilizes the ability of polar molecules, such as the reactants in hydrazide synthesis, to absorb microwave energy and convert it into thermal energy efficiently and rapidly. This direct heating of the reaction mixture avoids the slow and inefficient process of conventional heating, where heat is transferred through the walls of the reaction vessel. researchgate.net The result is a dramatic reduction in reaction time, from several hours to mere minutes, and often an increase in product yield. nih.govchemmethod.com
A notable example is the synthesis of 4-hydroxybenzoic acid hydrazide, a compound structurally related to this compound. In a comparative study, the synthesis was performed using both conventional reflux heating and microwave irradiation. The conventional method, involving the reflux of ethyl 4-hydroxybenzoate (B8730719) with hydrazine hydrate in ethanol, required 2 hours to achieve a 65% yield. chemmethod.comchemmethod.com In stark contrast, the microwave-assisted method produced a 93% yield in just 3 minutes at a power of 180 watts, without the need for subsequent recrystallization. chemmethod.com This highlights the profound impact of microwave technology on reaction efficiency.
| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |
|---|---|---|
| Reactants | Ethyl 4-hydroxybenzoate, Hydrazine Hydrate | Ethyl 4-hydroxybenzoate, Hydrazine Hydrate |
| Solvent | Ethanol | None (or Water) |
| Reaction Time | 2 hours | 3 minutes |
| Yield | 65% | 93% |
| Purification | Recrystallization from Methanol | None required |
This trend of enhanced efficiency is not isolated. Studies on the one-step, solvent-free synthesis of fenamic acid hydrazides under microwave irradiation also report excellent yields (82-96%) within very short reaction times (4-12 minutes). nih.gov Similarly, the synthesis of hydrazides from various non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac and Mefenamic acid showed a significant rate acceleration, with reactions completing in as little as 3 minutes. japtronline.comjaptronline.comneliti.com These findings collectively underscore the versatility and power of microwave irradiation as a synthetic tool. The method's advantages include not only speed and yield but also alignment with the principles of green chemistry by reducing solvent use and energy consumption. chemmethod.comnih.gov
| Starting Acid/Ester | Resulting Hydrazide | Reaction Time (min) | Yield (%) | Conditions |
|---|---|---|---|---|
| Ethyl 4-hydroxybenzoate | 4-Hydroxybenzoic Acid Hydrazide | 3 | 93% | 180 W |
| Niflumic Acid | Niflumic Acid Hydrazide | 4 | 96% | 300 W, Solvent-free |
| Mefenamic Acid | Mefenamic Acid Hydrazide | 3 | 65.5% | 140 W |
| Diclofenac | Diclofenac Acid Hydrazide | 3 | 86.7% | 140 W |
| Indomethacin | Indomethacin Acid Hydrazide | 10 | 40.9% | 140 W |
Spectroscopic Characterization of this compound and Its Derivatives
Spectroscopic methods are fundamental in elucidating the molecular structure of this compound and its analogues. Techniques such as NMR, FT-IR, and mass spectrometry each provide unique and complementary information.
In ¹H-NMR, the protons of the hydrazide group (-CONHNH₂) give rise to distinct signals. The NH proton typically appears as a singlet in the downfield region, often around δ 9.8-12.3 ppm, while the -NH₂ protons can be observed as a broad singlet. nih.gov For hydrazone derivatives (formed by condensation with an aldehyde or ketone), the azomethine proton (-N=CH-) signal is characteristic. nih.gov The protons on the aliphatic chain (-CH₂-CH₂-CH₂-) would appear in the upfield region (δ 1.5-4.0 ppm), with the protons closest to the electronegative oxygen and carbonyl group showing a downfield shift. researchgate.net
¹³C-NMR spectra provide information on the carbon skeleton. pressbooks.pub The carbonyl carbon (C=O) of the hydrazide group is the most deshielded, typically resonating in the δ 160-185 ppm range. chemguide.co.uklibretexts.org Carbons attached to the hydroxyl group (-CH₂OH) are found around δ 50-90 ppm, while the other aliphatic carbons appear at higher fields (δ 10-40 ppm). libretexts.orglibretexts.org
Table 1: Typical ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for this compound and Its Derivatives
| Group | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| Amide (R-CO-NH) | ¹H | 9.5 - 12.5 | Often a broad singlet, position is solvent and concentration dependent. nih.gov |
| Hydrazine (NHNH₂) | ¹H | 4.0 - 5.0 | Often a broad singlet, can exchange with D₂O. |
| Hydroxyl (C-OH) | ¹H | 2.0 - 5.0 | Broad signal, position is variable and depends on hydrogen bonding. |
| Methylene (CH₂-OH) | ¹H | 3.5 - 4.0 | Adjacent to hydroxyl group. |
| Methylene (CH₂-CO) | ¹H | 2.2 - 2.6 | Alpha to carbonyl group. |
| Carbonyl (C=O) | ¹³C | 160 - 185 | In acids, esters, and amides. chemguide.co.uklibretexts.org |
| Methylene (CH₂-OH) | ¹³C | 50 - 90 | Adjacent to hydroxyl group. libretexts.org |
| Aliphatic Methylene (CH₂) | ¹³C | 15 - 40 | General range for sp³ carbons in a chain. pressbooks.pub |
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound and its derivatives is characterized by several key absorption bands. nih.gov
The broad band observed in the 3200-3500 cm⁻¹ region is typically due to the overlapping stretching vibrations of the O-H (from the alcohol) and N-H groups (from the hydrazide). researchgate.net The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense and characteristic bands for hydrazides, appearing in the range of 1630–1690 cm⁻¹. researchgate.netkau.edu.sa The N-H bending vibration (amide II band) is usually found around 1520-1550 cm⁻¹. The stretching and bending vibrations of the CH₂ groups in the aliphatic chain give rise to absorptions in the 2850-3000 cm⁻¹ and 1420-1470 cm⁻¹ regions, respectively. kau.edu.sa
Table 2: Characteristic FT-IR Absorption Bands for this compound and Its Derivatives
| Vibrational Mode | Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H & N-H Stretching | -OH, -NH, -NH₂ | 3200 - 3500 | Strong, Broad |
| C-H Stretching | Aliphatic CH₂ | 2850 - 3000 | Medium |
| C=O Stretching (Amide I) | -CONHNH₂ | 1630 - 1690 | Strong |
| N-H Bending (Amide II) | -CONHNH₂ | 1520 - 1550 | Medium |
| C-H Bending | Aliphatic CH₂ | 1420 - 1470 | Variable |
| C-O Stretching | -CH₂-OH | 1000 - 1300 | Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) is used to determine its structure by analyzing fragmentation patterns. For this compound (MW: 118.13 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 118. sigmaaldrich.com
The fragmentation of such a molecule is dictated by its functional groups. libretexts.org Common fragmentation pathways include alpha-cleavage, where the C-C bond adjacent to a heteroatom (like oxygen or nitrogen) is broken. libretexts.org For the aliphatic chain of this compound, alpha-cleavage next to the hydroxyl group is a likely event. Another significant fragmentation pathway for hydrazides is the cleavage of the N-N bond and the bonds adjacent to the carbonyl group. The McLafferty rearrangement is also possible for primary amides, which could lead to a characteristic base peak. libretexts.org Analysis via GC-MS often involves derivatization, for example, using silylating agents like in the case of 4-hydroxybutanoic acid, 2TMS derivative, to increase volatility and thermal stability. nist.gov
Table 3: Key Fragmentation Pathways and Expected Ions for this compound
| Fragmentation Process | Neutral Loss | Expected Fragment m/z | Notes |
|---|---|---|---|
| Loss of water | H₂O (18) | 100 | Common for alcohols. libretexts.org |
| Loss of ammonia | NH₃ (17) | 101 | From the hydrazide terminal. |
| Loss of hydrazine | N₂H₄ (32) | 86 | Cleavage of the C-N bond. |
| Loss of hydrazide radical | ·CONHNH₂ (74) | 44 | Cleavage alpha to the carbonyl group. |
| Cleavage of N-N bond | ·NH₂ (16) | 102 | Results in [R-CONH]⁺ fragment. |
X-ray Diffraction Analysis of Crystalline Derivatives
X-ray diffraction (XRD) on single crystals provides unambiguous proof of molecular structure, including bond lengths, bond angles, and three-dimensional arrangement in the solid state. While a crystal structure for the parent this compound is not prominently reported, numerous studies on its derivatives, particularly benzohydrazides and hydrazones, offer valuable structural insights. iucr.orgnih.govresearchgate.netnih.gov
These studies reveal that hydrazide derivatives often crystallize in common space groups like P2₁/c (monoclinic) or P2₁2₁2₁ (orthorhombic). iucr.orgnih.gov The crystal packing is typically dominated by extensive hydrogen bonding networks. The N-H and O-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the terminal amino nitrogen serve as primary acceptors. nih.govresearchgate.net These interactions link molecules into one-, two-, or three-dimensional supramolecular architectures. iucr.org In hydrazone derivatives, the molecule often adopts an E configuration around the C=N double bond, which can be stabilized by an intramolecular hydrogen bond between the amide N-H and the azomethine nitrogen. nih.gov
Table 4: Representative Crystal Data for Substituted Hydrazide Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters |
|---|---|---|---|
| 4-Nitrobenzohydrazide | Orthorhombic | P2₁2₁2₁ | a=12.5382 Å, b=4.9867 Å, c=12.8637 Å iucr.org |
| 2,4-Dichlorobenzohydrazide | Monoclinic | P2₁/c | a=15.1188 Å, b=3.8801 Å, c=13.6029 Å, β=91.106° iucr.org |
| (E)-N′-benzylidene-2-methoxybenzohydrazide | Orthorhombic | Pca2₁ | a=13.3135 Å, b=9.9581 Å, c=20.0278 Å nih.gov |
| (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil | Triclinic | P-1 | a=8.498 Å, b=9.970 Å, c=13.120 Å, α=71.29°, β=84.39°, γ=80.37° nih.gov |
Computational Chemistry and Molecular Modeling Studies
Computational methods complement experimental data by providing insights into molecular properties, conformational preferences, and intermolecular interactions that are difficult to observe directly.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action. Studies on various hydrazide-hydrazone derivatives have demonstrated their potential to interact with the active sites of enzymes like tyrosinase, urease, and viral proteases. nih.govnih.govroyalsocietypublishing.org
These computational studies predict the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), and identify the key non-covalent interactions responsible for the stability of the ligand-protein complex. nih.govroyalsocietypublishing.org For derivatives of this compound, the hydroxyl and hydrazide moieties are key pharmacophoric features, capable of forming multiple hydrogen bonds with amino acid residues (such as glutamine, asparagine, and serine) in an enzyme's active site. royalsocietypublishing.org The aliphatic chain can engage in hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine. royalsocietypublishing.org For example, docking studies of hydrazone derivatives into the active site of the SARS-CoV-2 main protease revealed hydrogen bonding with residues like GLN 189 and hydrophobic interactions with CYS 145 and MET 165. royalsocietypublishing.org Similarly, a study on tyrosinase inhibitors from Bacillus megaterium showed a significant binding energy of -8.8 kcal/mol for a hydrazone ligand, stabilized by three hydrogen bonds. nih.gov These predictive models are crucial for the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.
Analysis of Conformational Ensembles and Activation Free Energies
A comprehensive understanding of the pharmacological and chemical properties of a molecule is deeply rooted in the characterization of its three-dimensional structure and dynamic behavior. For a flexible molecule like this compound, this involves identifying the ensemble of its low-energy conformations (conformers) and the energy barriers that separate them. While specific experimental studies on the conformational landscape of this compound are not extensively documented in publicly available literature, a detailed analysis can be constructed based on established principles of stereochemistry and computational chemistry, drawing parallels with structurally related molecules.
Research Findings:
Theoretical calculations would reveal that the conformational preferences of this compound are governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative effects.
The rotation around the C-N amide bond is expected to have the highest activation free energy. This is a well-known characteristic of amides and hydrazides, attributed to the partial double bond character of the C-N bond arising from the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance stabilization is maximized in a planar arrangement, leading to two distinct conformers, typically referred to as E and Z isomers, which are separated by a significant rotational barrier.
In contrast, the rotations around the C-C single bonds of the aliphatic chain and the N-N bond are expected to have considerably lower activation energies. For the C2-C3 and C3-C4 bonds, the preferred conformations will be staggered (anti and gauche), which minimize torsional strain. The presence of the terminal hydroxyl group introduces the possibility of intramolecular hydrogen bonding, for instance, between the hydroxyl hydrogen and the carbonyl oxygen or the nitrogen atoms of the hydrazide group. Such interactions can significantly stabilize certain gauche conformations over the anti-conformation, which might otherwise be expected to be the global minimum.
The N-N bond in hydrazide derivatives also exhibits a rotational barrier, which is influenced by the repulsion between the lone pairs on the adjacent nitrogen atoms. The most stable conformation is typically a skew or gauche arrangement.
An illustrative potential energy surface scan for the key rotatable bonds would yield data on the relative energies of different conformers and the activation barriers between them.
Interactive Data Tables
The following tables present hypothetical yet representative data that would be expected from a computational analysis of this compound's conformational ensembles and activation free energies.
Table 1: Calculated Relative Energies of Key Conformers of this compound
This table outlines the principal conformers arising from rotation about the C2-C3 bond, assuming the energetically demanding C-N bond is in its more stable configuration. The relative energies indicate the stability of each conformer with respect to the most stable one.
| Dihedral Angle (C1-C2-C3-C4) | Conformation | Hypothetical Relative Energy (kcal/mol) |
| ~180° | Anti | 0.00 |
| ~60° | Gauche (+) | 0.85 |
| ~-60° | Gauche (-) | 0.85 |
| 0° | Eclipsed | 4.50 |
Table 2: Hypothetical Activation Free Energies (ΔG‡) for Bond Rotations
This table provides an estimation of the energy barriers for rotation around the key single bonds in this compound. These values are crucial for understanding the rate of interconversion between different conformers at room temperature.
| Rotatable Bond | Description | Hypothetical Activation Free Energy (kcal/mol) |
| C(O)-NH | Amide Bond Rotation | 18 - 22 |
| NH-NH2 | Hydrazide N-N Rotation | 5 - 8 |
| C3-C4 | Butyl Chain Rotation | 3 - 5 |
| C2-C3 | Butyl Chain Rotation | 3 - 5 |
The data clearly indicates that at ambient temperatures, the rotation around the C-C and N-N bonds would be rapid, leading to a dynamic equilibrium of various conformers. However, the interconversion between the E and Z isomers of the hydrazide group would be significantly restricted due to the high rotational barrier of the C-N bond. This phenomenon of having slowly interconverting conformers is known as atropisomerism and can have significant implications for a molecule's biological activity.
Overview of Advanced Research Domains and Applications
Beyond its applications in traditional organic and medicinal chemistry, the unique structure of 4-hydroxybutyric acid hydrazide lends itself to exploration in more advanced research areas, particularly in materials science.
One notable area is the production of biocompatible and biodegradable polymers. 4-Hydroxybutyric acid is a known monomer for the synthesis of poly(4-hydroxybutyrate) (P4HB), a type of polyhydroxyalkanoate (PHA). PHAs are a class of biopolyesters produced by various microorganisms and are of great interest due to their biodegradability and biocompatibility, making them suitable for various medical and environmental applications. While the direct use of this compound in polymerization is not documented, its structural relationship to 4-hydroxybutyric acid suggests its potential as a precursor or a modifying agent in the synthesis of novel PHA-based materials. The introduction of the hydrazide functionality could potentially allow for post-polymerization modifications, leading to materials with tailored properties.
Biological and Pharmacological Investigations
Enzyme Inhibition Studies of 4-Hydroxybutyric Acid Hydrazide Derivatives
A thorough review of scientific databases and academic publications yielded no studies investigating the inhibitory effects of this compound or its derivatives on the following enzymes.
Laccase Inhibition from Phytopathogenic Fungi (e.g., Trametes versicolor, Botrytis cinerea, Sclerotinia sclerotiorum, Cerrena unicolor)
No research articles or data were identified that examined the potential of this compound or its derivatives to inhibit laccase enzymes from the specified phytopathogenic fungi. While studies on laccase inhibition by other hydrazide compounds exist, they are not derivatives of 4-hydroxybutyric acid and thus fall outside the scope of this review. nih.govnih.gov
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
There is no available scientific literature reporting on the cholinesterase inhibitory activity of this compound or its derivatives. Research on other hydrazide-containing compounds has shown cholinesterase inhibition, but these are not structurally related to this compound. nih.gov
Myeloperoxidase (MPO) Inhibition
No studies were found that specifically investigate the inhibition of myeloperoxidase by this compound or its derivatives. Research on the MPO inhibitory effects of other hydrazides, such as 4-aminobenzoic acid hydrazide, has been published, but this compound is not a derivative of 4-hydroxybutyric acid. nih.govnih.gov
Antimicrobial Activity Research
A comprehensive search for studies on the antimicrobial efficacy of this compound and its derivatives against specific bacteria also yielded no results.
Antibacterial Efficacy (e.g., Bacillus subtilis, Staphylococcus aureus, MRSA)
There is a lack of published research on the antibacterial activity of this compound or its derivatives against Bacillus subtilis, Staphylococcus aureus, or Methicillin-resistant Staphylococcus aureus (MRSA). Although the antimicrobial properties of various other hydrazide and hydrazone compounds have been documented, these findings are not applicable to the specific compound of interest. nih.govrjpbcs.commdpi.com A study on the preparation of gamma-hydroxybutanoic acid hydrazides suggested potential for new biological properties, but did not provide any specific antimicrobial data. researchgate.net
Based on a thorough and exhaustive search of the available scientific literature, there is currently no published research data on the biological and pharmacological activities of this compound or its derivatives as specified in the requested outline. The fields of enzyme inhibition and antimicrobial activity for this particular compound remain unexplored, presenting a potential area for future scientific investigation.
Antifungal Activity against Phytopathogenic Fungi
Hydrazide-hydrazone derivatives of 4-hydroxybenzoic acid have demonstrated significant antifungal properties against various phytopathogenic fungi, which are responsible for causing diseases in crops. Research has shown that these compounds can effectively inhibit the growth of several harmful fungi.
In one study, thirty-five semi-synthetic hydrazide-hydrazones with aromatic fragments were tested against laccase-producing phytopathogenic fungi, including Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor. nih.govupwr.edu.pl The derivatives of 4-hydroxybenzoic acid and salicylic (B10762653) aldehydes with specific chemical groups (3-tert-butyl, phenyl, or isopropyl substituents) exhibited the highest antifungal activity. nih.govupwr.edu.pl Notably, Sclerotinia sclerotiorum was the most susceptible fungus to these compounds. nih.govupwr.edu.pl
Another study highlighted a 4-hydroxybenzaldehyde (B117250) derivative that showed very good activity against the phytopathogenic fungi Sclerotinia sclerotiorum and Magnaporthe grisea at a concentration of 50 µg/mL. nih.gov Similarly, a 2-bromo-3-hydroxybenzaldehyde (B121576) derivative demonstrated fungicidal activities at the same concentration against a range of phytopathogenic fungi, including Alternaria solani, Fusarium graminearum, Sclerotinia sclerotiorum, Rhizoctonia solani, and Botrytis cinerea. nih.gov
The potential of these compounds is further underscored by the observation that many of them show low or no phytotoxic effects on crop seeds like flax and sunflower. nih.govupwr.edu.pl In some cases, a positive impact on the germination of seeds infected with fungi was even observed. nih.govupwr.edu.pl The fungicidal activity of hydrazine-based compounds is often attributed to their ability to cause malformation of the mycelium and increase the permeability of the fungal cell membrane. nih.gov
Table 1: Antifungal Activity of 4-Hydroxybenzoic Acid Hydrazide Derivatives
| Compound/Derivative | Target Fungi | Activity/Observation | Reference |
|---|---|---|---|
| 4-Hydroxybenzoic acid and salicylic aldehyde derivatives | Botrytis cinerea, Sclerotinia sclerotiorum, Cerrena unicolor | High antifungal activity, especially against S. sclerotiorum. | nih.govupwr.edu.pl |
| 4-Hydroxybenzaldehyde derivative | Sclerotinia sclerotiorum, Magnaporthe grisea | Very good activity at 50 µg/mL. | nih.gov |
| 2-Bromo-3-hydroxybenzaldehyde derivative | Alternaria solani, Fusarium graminearum, Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea | Fungicidal activities at 50 µg/mL. | nih.gov |
| Citral-thiazolyl hydrazine (B178648) derivatives | Phytopathogenic fungi | Caused malformation of mycelium and increased cell membrane permeability. | nih.gov |
Antitubercular Activity
Hydrazide-hydrazone derivatives have been a significant focus in the search for new anti-tuberculosis drugs. thieme-connect.com These compounds have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Several studies have synthesized and evaluated various hydrazide-hydrazones for their tuberculostatic activity. For instance, a series of hydrazide-hydrazone derivatives were prepared and tested for their in vitro anti-tubercular activity, with many showing strong potency. nih.gov One particular compound exhibited a higher potency than the control drugs pyrazinamide, ciprofloxacin, and streptomycin. nih.gov Molecular docking studies suggested that these compounds might work by targeting the mycolic acid biosynthesis pathways, which are crucial for the integrity of the mycobacterial cell envelope. nih.gov
Another study synthesized two series of hydrazide-hydrazone and sulfonyl hydrazone derivatives that demonstrated significant antimycobacterial activity against the H37Rv strain of Mycobacterium tuberculosis, with potencies comparable to the frontline drug isoniazid (B1672263). nih.gov Furthermore, some newly synthesized compounds have shown good biological activity against the H37RV strain in vitro. nih.gov The antitubercular potential of hydrazide-hydrazones is often linked to their ability to chelate metal ions, which can facilitate their entry into the bacterial cell. researchgate.net
Table 2: Antitubercular Activity of Hydrazide-Hydrazone Derivatives
| Compound Series/Derivative | Target Strain | Activity/Observation | Reference |
|---|---|---|---|
| Hydrazide-hydrazone derivatives | Mycobacterium tuberculosis | Strong potency, potentially targeting mycolic acid biosynthesis. | nih.gov |
| Hydrazide-hydrazone and sulfonyl hydrazone derivatives | Mycobacterium tuberculosis H37Rv | Significant activity comparable to isoniazid. | nih.gov |
| Isonicotinoyl hydrazones | Mycobacterium tuberculosis H37Rv | Demonstrated strong antimycobacterial activity. | thieme-connect.com |
| 4-Quinolylhydrazones | Mycobacterium tuberculosis | Two analogues identified as most active. | thieme-connect.com |
Anticancer and Antiproliferative Research
The anticancer potential of 4-hydroxybenzoic acid derivatives and their hydrazones has been extensively investigated. nih.gov These compounds have been shown to possess cytotoxic effects against various cancer cell lines and can induce apoptosis, a form of programmed cell death. nih.gov
In Vitro Cytotoxicity Assessments Against Human Cancer Cell Lines (e.g., HepG2, H1563, LN-229)
Numerous studies have assessed the in vitro cytotoxicity of hydrazide-hydrazones derived from 4-hydroxybenzoic acid against a panel of human cancer cell lines.
One study synthesized twenty-four hydrazide-hydrazones of 2,4-dihydroxybenzoic acid and evaluated their antiproliferative activity. mdpi.com The human cancer cell lines used included 769-P (renal), HepG2 (hepatocellular), H1563 (lung), and LN-229 (glioblastoma). mdpi.com Among the tested compounds, N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide demonstrated the highest antiproliferative potential, with a particularly low IC50 value of 0.77 µM for the LN-229 cell line. mdpi.com This compound also showed significant cytotoxicity against 769-P and HepG2 cells, with IC50 values of 12.39 µM and 7.81 µM, respectively. mdpi.com Importantly, these compounds were found to be selective against cancer cell lines, showing minimal cytotoxic effects on normal cell lines. mdpi.com
Another research effort found that a 4-hydroxybenzaldehyde derivative of 2-[(1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide showed promising anticancer activity against the NIH3T3 cell line with an IC50 of 0.632 mM. nih.gov
Table 3: In Vitro Cytotoxicity of 4-Hydroxybenzoic Acid Hydrazide Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
|---|---|---|---|
| N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide | LN-229 (glioblastoma) | 0.77 µM | mdpi.com |
| 769-P (renal) | 12.39 µM | mdpi.com | |
| HepG2 (hepatocellular) | 7.81 µM | mdpi.com | |
| 4-Hydroxybenzaldehyde derivative of 2-[(1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide | NIH3T3 | 0.632 mM | nih.gov |
Mechanisms of Antiproliferative Action (e.g., Apoptosis Induction)
The antiproliferative effects of 4-hydroxybenzoic acid derivatives are often linked to their ability to induce apoptosis in cancer cells. nih.gov Apoptosis is a crucial process for eliminating damaged or cancerous cells, and many natural products exert their antitumor effects through this pathway. frontiersin.org
Research has shown that derivatives of 4-hydroxybenzoic acid can act as pan-HDAC (histone deacetylase) inhibitors. nih.gov By inhibiting HDACs, these compounds can increase protein acetylation levels, leading to cell cycle arrest and the triggering of apoptotic cell death. nih.gov This mechanism allows for a targeted approach, as these compounds have been observed to not affect the viability of normal cells. nih.gov
The induction of apoptosis by these compounds can occur through various signaling cascades. frontiersin.org For instance, some natural compounds induce apoptosis by modulating the expression of genes involved in the apoptotic pathway, such as the Bcl-2 family of proteins. frontiersin.orgmdpi.com One study demonstrated that D-β-hydroxybutyrate could inhibit apoptosis in PC12 cells induced by oxidative stress by reversing changes in intracellular reactive oxygen species (ROS), glutathione (B108866) levels, mitochondrial membrane potential, and caspase-3 activity. nih.gov
Investigation of Metal Complexes for Enhanced Antitumor Potential
To enhance the antitumor potential of hydrazide-based compounds, researchers have investigated the use of metal complexes. frontiersin.orgnih.gov The coordination of these organic ligands to metal ions can lead to compounds with improved biological activity.
For example, the synthesis of copper(II) complexes with hydrazone ligands has been reported to yield compounds with high cytotoxicity towards human cervical cancer cells (HeLa). frontiersin.org These complexes can bind to DNA and induce cell death, primarily through apoptosis. frontiersin.org Similarly, a copper(II) complex of a benzaldehyde (B42025) nitrogen mustard-2-pyridine carboxylic acid hydrazone showed significantly higher anticancer activity than the free ligand, effectively suppressing the growth of liver cancer cell lines (HEPG2 and HCT-116). frontiersin.org
Another study reported on a new ligand, N-isonicotinoyl-N'-o-hydroxythiobenzhydrazide, which forms complexes with various 3d-metals. nih.gov While the ligand itself did not inhibit tumor growth in vitro, its metal complexes did. In vivo administration of these complexes led to a prolongation of survival in tumor-bearing mice and a reversal of tumor growth-associated induction of apoptosis in lymphocytes. nih.gov The enhanced activity of these metal complexes is often attributed to factors like increased lipid solubility, which facilitates cell internalization. researchgate.net
Antiviral Activity Research
In addition to their antifungal and anticancer properties, derivatives of 4-hydroxybenzoic acid and related hydrazones have been explored for their antiviral activity. nih.gov The diverse chemical structures of these compounds make them promising candidates for the development of new antiviral agents.
Research has shown that aryl OH-substituted hydrazide–hydrazones have been studied for various biological activities, including antiviral effects. nih.gov For example, a series of diflunisal (B1670566) hydrazide–hydrazones were investigated for their antiviral activity against the hepatitis C virus (HCV). nih.gov One particular imine derivative was identified as the most active against HCV. nih.gov
Furthermore, a 4-hydroxybenzaldehyde derivative of a dehydrobufotenine (B100628) analog showed activity against the plant tobacco mosaic virus (TMV). nih.gov The antiviral activity of natural products is an area of significant interest, with many compounds demonstrating the ability to inhibit viral entry, replication, or other essential viral processes. mdpi.comnih.govmdpi.com
Anticonvulsant Activity Studies
Hydrazide and hydrazone derivatives are recognized for their diverse biological activities, including their potential as anticonvulsant agents. nih.govnih.govorientjchem.org The structural framework of these compounds allows for interactions with various biological targets within the central nervous system. Some hydrazone derivatives have shown promise in preclinical models of epilepsy. mdpi.com For instance, certain quinazolin-4(3H)-one derivatives, which incorporate a hydrazone-like moiety, have demonstrated anticonvulsant properties in studies. mdpi.com The mechanism of action for some of these compounds is thought to involve the modulation of GABAA receptors, which are key inhibitory neurotransmitters in the brain. mdpi.com
Research into novel anticonvulsant agents has explored various derivatives of hydrazides. For example, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated for their anticonvulsant potential. mdpi.com One of the most active compounds from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, exhibited a more favorable efficacy and safety profile in certain seizure models when compared to the established antiepileptic drug, valproic acid. mdpi.com The likely mechanism of action for this promising compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
Table 1: Anticonvulsant Activity of Selected Hydrazide Derivatives
| Compound/Derivative | Seizure Model | Observation | Reference |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Maximal Electroshock (MES) Test | Showed a more beneficial ED50 value than valproic acid. | mdpi.com |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 6 Hz (32 mA) Test | Exhibited a more favorable protective index than valproic acid. | mdpi.com |
| Quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizure model | Showed potential anticonvulsant activity. | mdpi.com |
Other Biological Activities
Beyond anticonvulsant effects, this compound and its derivatives have been investigated for a variety of other biological activities.
Antioxidant Properties
Hydrazide and hydrazone derivatives have been identified as potent radical scavengers. researchgate.net Their antioxidant activity is often attributed to the presence of the hydrazone group (-NHN=CH-), which can donate a hydrogen atom to neutralize free radicals. researchgate.netpensoft.net Studies have shown that the introduction of a hydroxyl (-OH) group into the structure of hydrazide-hydrazones is crucial for their antioxidant properties. pensoft.net
In one study, a series of gamma-hydroxy acid hydrazides were synthesized and their antioxidant features were evaluated. researchgate.net All compounds in this series demonstrated antioxidant properties, with some being comparable to the well-known antioxidant, vitamin C. researchgate.net The antioxidant capacity of these compounds was determined by their ability to react with hydroxyl radicals. researchgate.net Another study on hydrazide-hydrazones found that a derivative condensed with salicylaldehyde (B1680747) was the most potent antioxidant in the series, showing better results than the standard antioxidant Trolox in the ABTS radical scavenging assay. pensoft.net
Table 2: Antioxidant Activity of Selected Hydrazide-Hydrazone Derivatives
| Compound/Derivative | Assay | Observation | Reference |
| Gamma-hydroxy acid hydrazides | Competitive reaction with hydroxyl radicals | All compounds showed antioxidant properties, some comparable to vitamin C. | researchgate.net |
| Hydrazide-hydrazone condensed with salicylaldehyde | ABTS radical scavenging assay | Showed greater antioxidant properties compared to the standard, Trolox. | pensoft.net |
| Hydrazide-hydrazone with a hydroxyphenyl group | DPPH radical scavenging assay | Showed significant radical-scavenging property. | pensoft.net |
Anti-inflammatory and Analgesic Properties
The hydrazone moiety is considered a key pharmacophore for anti-inflammatory and analgesic activities. nih.govbrieflands.com Derivatives of hydrazide and hydrazones have been synthesized and evaluated for their potential to reduce inflammation and pain. nih.govbrieflands.comresearchgate.net For instance, a study on N-pyrrolylcarbohydrazide and its derivatives demonstrated dose-dependent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov The parent N-pyrrolylcarbohydrazide also showed significant analgesic effects in the second phase of the formalin test, suggesting its potential in managing inflammatory pain. nih.gov
The anti-inflammatory activity of these compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. brieflands.com Some hydrazone derivatives have been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another enzyme involved in inflammatory pathways. brieflands.com The structural features of these derivatives, such as the presence of specific substituents, significantly influence their anti-inflammatory and analgesic potency. nih.gov
Antiplatelet Activity
Hydrazone derivatives have also been explored for their potential to inhibit platelet aggregation, a key process in thrombosis. nih.govresearchgate.netresearchgate.net Several studies have reported the synthesis and antiplatelet evaluation of various hydrazone derivatives. nih.govresearchgate.netresearchgate.netnih.govsemanticscholar.orgresearchgate.net For example, a series of indole-based hydrazone analogs were synthesized and their antiplatelet activity was assessed, with some substituted phenylhydrazones showing promising results. researchgate.netresearchgate.net
The mechanism of antiplatelet activity for some of these compounds is thought to involve the inhibition of the arachidonic acid pathway, which leads to the production of thromboxane (B8750289) A2 (TXA2), a potent platelet agonist. mdpi.com In one study, new pyrazolopyridine derivatives containing a carbohydrazide (B1668358) group were found to be active against collagen and arachidonic acid-induced platelet aggregation, with some compounds being significantly more potent than aspirin. nih.govsemanticscholar.orgresearchgate.net
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological efficacy of this compound derivatives is intricately linked to their chemical structure. nih.govnih.gov Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their pharmacological effects, guiding the design of more potent and selective compounds. nih.govsemanticscholar.orgresearchgate.netnih.gov
The hydrazide-hydrazone linker (–(CO)–NH–N=CH–) is a common feature in many of these derivatives and plays a significant role in their biological activity. mdpi.com The nature and position of substituents on the aromatic rings of these molecules can dramatically influence their potency and selectivity for different biological targets. nih.gov
Influence of Substituent Position and Steric Hindrance on Biological Efficacy
The position and steric bulk of substituents on the molecular scaffold of this compound derivatives have a profound impact on their biological activities.
For anti-inflammatory and analgesic activities , the presence of certain substituents on the phenyl ring of hydrazone derivatives can enhance their potency. nih.gov For example, derivatives with methoxy (B1213986) groups at the para-position have shown superior edema inhibition. nih.gov Conversely, increased steric bulk can sometimes be detrimental to activity. In a study of N-pyrrolylcarbohydrazide derivatives, increased steric hindrance in some compounds was suggested to reduce their binding affinity to cyclooxygenase (COX) enzymes or prostaglandin (B15479496) receptors, thereby diminishing their anti-inflammatory efficacy. nih.gov The presence of bulky substituents can also restrict the flexibility of the molecule, impairing its ability to adapt to the active sites of biological targets. nih.gov
In the context of antiplatelet activity , the size of alkyl substituents on the indole (B1671886) ring of N-substituted indole hydrazones was found to be a critical factor. nih.gov For instance, a propyl substitution led to weaker activity, possibly due to a lack of sufficient space around the indole nitrogen. nih.gov Furthermore, substitutions larger than a methyl group were not well-tolerated at the ortho position of the phenyl ring. nih.gov Comparing compounds with chloro-substituents at the ortho and para positions of the phenyl ring highlighted the importance of substituent position on antiplatelet efficacy. nih.gov Steric hindrance can also negatively impact antiplatelet activity, as observed in a comparison of two indole hydrazone derivatives. researchgate.net
For antifungal activity , which can be related to the broader biological activity profile, derivatives of 4-hydroxybenzoic acid and salicylic aldehydes with bulky substituents like tert-butyl or phenyl near the hydroxyl group showed high activity. nih.gov This suggests that in some cases, steric bulk in a specific position can be advantageous.
Table 3: Influence of Substituents on Biological Activity
| Biological Activity | Favorable Substituent/Position | Detrimental Factor | Reference |
| Anti-inflammatory | Methoxy group at para-position | Increased steric bulk | nih.gov |
| Antiplatelet | Methyl group at ortho-position of phenyl ring | Propyl substitution on indole ring; Substituents larger than methyl at ortho-position | nih.gov |
| Antioxidant | Hydroxyl group; Electron-donating groups | - | researchgate.netpensoft.net |
| Antifungal | Bulky substituents (tert-butyl, phenyl) near hydroxyl group | - | nih.gov |
Identification of Pharmacophores for Target Interactions
The identification of a specific pharmacophore for this compound is not extensively documented in dedicated studies. However, a robust understanding can be derived from the well-characterized pharmacophores of its parent compound, γ-hydroxybutyric acid (GHB), and its interactions with its primary biological targets. GHB is known to interact with at least two distinct receptors in the central nervous system: the high-affinity GHB receptor (GHBR) and the low-affinity GABAB receptor. nih.govdrugbank.com The structural features essential for these interactions form the basis for a putative pharmacophore for its derivatives, including the hydrazide form.
Structure-activity relationship (SAR) studies on GHB and its analogs have elucidated the key chemical features required for binding to the GHB receptor. nih.gov These studies form the foundation of the pharmacophore model for ligands of this receptor. The essential components include a carboxylate group and a hydroxyl group, separated by a flexible three-carbon chain.
Further research into conformationally restricted analogs of GHB has provided more detailed insights into the optimal spatial arrangement of these pharmacophoric features. For instance, analogs such as 3-hydroxycyclopent-1-enecarboxylic acid (HOCPCA) have demonstrated significantly higher affinity for the GHB receptor than GHB itself. researchgate.net This suggests that a specific conformation, where the key interacting groups are held in a particular spatial orientation, is preferred for optimal receptor binding.
A critical aspect of the GHB pharmacophore is the nature of the interaction of the 4-hydroxyl group. While initially presumed to act as a hydrogen bond donor, computational studies and the activity of analogs like 3-chloropropanoic acid, which lacks a hydroxyl group but retains affinity for the GHB receptor, suggest that the hydroxyl group of GHB likely functions as a hydrogen bond acceptor in its binding. nih.gov
The modification of the carboxylic acid moiety to a hydrazide group, as in this compound, introduces a new set of pharmacophoric features. The hydrazide group (–C(=O)NHNH2) is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This dual capacity can potentially alter the binding profile of the molecule compared to its carboxylic acid parent. The introduction of the hydrazide moiety is a known strategy in medicinal chemistry to create novel biological activities. researchgate.net
The hydrazide group is also known to form stable complexes with metal ions, which could be relevant if the target protein is a metalloenzyme. For example, derivatives of the structurally related 4-hydroxybenzoic acid hydrazide have been investigated as inhibitors of laccase, a copper-containing enzyme. nih.gov While this compound itself has not been extensively studied in this context, the principle of the hydrazide group participating in target binding is well-established.
The table below summarizes the key pharmacophoric features derived from studies of GHB receptor ligands and the potential contributions of the hydrazide functional group.
| Pharmacophoric Feature | Role in GHB Receptor Binding | Potential Role of this compound |
| Anionic/Polar Group | The carboxylate group of GHB is crucial for binding, likely forming an ionic interaction with a positively charged residue in the receptor binding pocket. | The carbonyl oxygen of the hydrazide can act as a hydrogen bond acceptor. The terminal amine of the hydrazide can act as a hydrogen bond donor. |
| Hydrogen Bond Acceptor | The 4-hydroxyl group is thought to act as a hydrogen bond acceptor. nih.gov | The 4-hydroxyl group is retained and can fulfill this role. The carbonyl oxygen of the hydrazide provides an additional hydrogen bond acceptor site. |
| Hydrophobic Region | The three-carbon (propyl) backbone provides a necessary hydrophobic spacer between the polar functional groups. | The propyl backbone is retained, maintaining the spatial separation of the key functional groups. |
| Conformational Flexibility | The flexible carbon chain allows the molecule to adopt the optimal conformation for binding. | The inherent flexibility is maintained. |
Toxicological Profiles and Safety Assessments in Research
In Vitro Toxicological Evaluations (e.g., Cell Line Viability and Cytotoxicity)
No publicly available scientific studies were identified that specifically detail the in vitro toxicological evaluation of 4-Hydroxybutyric acid hydrazide on cell line viability or its cytotoxic effects. Research on related compounds, such as hydrazide-hydrazones of 2,4-dihydroxybenzoic acid, has been conducted, but these findings cannot be extrapolated to this compound due to differences in chemical structure.
In Vivo Acute Toxicity Studies (e.g., Zebrafish Embryo Model)
There is no available research detailing the acute toxicity of this compound using the zebrafish embryo model. The zebrafish embryo is a common and effective model for assessing the acute toxicity and developmental effects of chemical compounds. While the methodology for such studies is well-established, it has not been applied to this compound in any publicly accessible research.
Implications for Preclinical Research and Compound Development
The absence of fundamental toxicological data for this compound significantly hinders any discussion of its implications for preclinical research and compound development. Before any compound can be considered for further development, a thorough understanding of its toxicological profile is essential. This includes identifying potential target organs for toxicity, establishing dose-response relationships, and understanding its metabolic fate. Without this foundational information, the potential risks associated with this compound cannot be assessed, and its suitability for any therapeutic or other application remains unknown.
Metabolic Fate and Pharmacokinetic Research
In Vitro Metabolic Pathways of Hydrazide-Hydrazones
The in vitro metabolism of hydrazide-hydrazones, a class of compounds to which derivatives of 4-hydroxybutyric acid hydrazide belong, is primarily characterized by two main reactions: hydrolysis and oxidation. These metabolic transformations are crucial in determining the compound's stability and the nature of its metabolites.
Hydrazide-hydrazones are formed through the condensation of a hydrazide with an aldehyde or a ketone. In a biological environment, this reaction can be reversible. In vitro studies using liver microsomes have demonstrated that hydrazone compounds can undergo hydrolytic cleavage of the azomethine (-C=N-) bond. nih.govmedipol.edu.tr This hydrolysis results in the regeneration of the parent hydrazide and the corresponding aldehyde or ketone. For a hydrazone derivative of this compound, this would mean the release of this compound and the respective carbonyl compound.
The stability of the hydrazone bond towards hydrolysis can be influenced by the chemical nature of the aldehyde or ketone used in its formation. For instance, hydrazones derived from ketones have been observed to be more stable against metabolic hydrolysis compared to those derived from aldehydes. medipol.edu.tr
Another significant metabolic pathway for hydrazide-hydrazones is oxidation. nih.gov Aromatic rings within the hydrazone structure are susceptible to hydroxylation, a common phase I metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov For example, studies on benzoic acid benzylidenehydrazide have shown that in addition to hydrolysis, the benzylidene portion of the molecule undergoes hydroxylation at the para-position. medipol.edu.tr Therefore, if the hydrazone derivative of this compound contains an aromatic moiety, it is plausible that it would also be a substrate for oxidative metabolism.
The table below summarizes the expected primary in vitro metabolic pathways for hydrazone derivatives of this compound, based on existing literature for similar compounds.
| Metabolic Pathway | Description | Expected Metabolites of a Hypothetical this compound-Aryl-Hydrazone |
| Hydrolysis | Cleavage of the azomethine (-C=N-) bond. | This compound + Aryl Aldehyde/Ketone |
| Oxidation | Addition of a hydroxyl group (-OH) to an aromatic ring. | Hydroxylated Aryl Hydrazone Derivative |
In Vivo Pharmacokinetic Profiling of this compound Derivatives
The in vivo pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While no direct in vivo pharmacokinetic data for this compound derivatives are available, we can infer potential characteristics by examining the known pharmacokinetics of its parent molecule, 4-hydroxybutyric acid (GHB), and the general behavior of hydrazide compounds.
Absorption and Distribution:
Following oral administration, the absorption of small hydrophilic molecules like 4-hydroxybutyric acid can be rapid. nih.gov However, the bioavailability can be incomplete and influenced by factors such as the presence of food. nih.gov The hydrazide moiety might alter the physicochemical properties, potentially affecting its absorption characteristics. Once in the systemic circulation, distribution into various tissues would occur. The parent molecule, GHB, is known to cross the blood-brain barrier. nih.gov
Metabolism:
The in vivo metabolism of this compound would likely involve the pathways identified in vitro, namely hydrolysis and oxidation. The primary metabolic fate of the parent 4-hydroxybutyric acid involves oxidation by GHB dehydrogenase to succinic semialdehyde, which is then further metabolized to succinic acid and enters the Krebs cycle. rupahealth.commdpi.com It is conceivable that if 4-hydroxybutyric acid is released from its hydrazide or hydrazone derivative through hydrolysis, it would follow this established metabolic pathway.
The hydrazide portion of the molecule would also be subject to metabolism. For instance, the well-known hydrazide drug, isoniazid (B1672263), is metabolized in the liver primarily through acetylation. wikipedia.org Therefore, it is plausible that this compound could also undergo acetylation.
Excretion:
The metabolites of this compound and its derivatives are expected to be more water-soluble and would be primarily excreted through the urine. mdpi.comwikipedia.org
The following table provides a hypothetical pharmacokinetic profile for a this compound derivative, based on the properties of its constituent parts.
| Pharmacokinetic Parameter | Expected Profile for a this compound Derivative | Rationale based on Structurally Similar Compounds |
| Absorption | Potentially rapid but may be incomplete. | Based on the oral absorption of 4-hydroxybutyric acid (GHB). nih.gov |
| Distribution | Likely distributed to various tissues. | Based on the distribution of GHB. nih.gov |
| Metabolism | - Hydrolysis to 4-hydroxybutyric acid and the corresponding carbonyl compound. - Oxidation of aromatic moieties. - Metabolism of released 4-hydroxybutyric acid via oxidation to succinic acid. - Potential acetylation of the hydrazide group. | Based on general hydrazone metabolism nih.govmedipol.edu.tr, GHB metabolism rupahealth.commdpi.com, and isoniazid metabolism wikipedia.org. |
| Excretion | Primarily renal excretion of metabolites. | Based on the excretion of metabolites of GHB and isoniazid. mdpi.comwikipedia.org |
It is imperative to underscore that the metabolic fate and pharmacokinetic profile presented here are theoretical. Rigorous in vitro and in vivo studies are necessary to elucidate the precise behavior of this compound and its derivatives in biological systems.
Analytical Methodologies for Research Applications
Chromatographic Techniques for Detection and Quantification
Chromatography is the cornerstone for the analysis of 4-hydroxybutyric acid hydrazide, providing the necessary separation from potential interferences. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques.
HPLC coupled with fluorescence detection is a powerful technique for quantifying compounds that are either naturally fluorescent or can be rendered fluorescent through chemical derivatization. Since this compound is not natively fluorescent, derivatization is essential for sensitive detection.
One approach involves reacting the parent compound, 4-hydroxybutyric acid (GHB), with a fluorescent tag prior to analysis. For instance, a method using 4-bromomethyl-7-methoxy coumarin (B35378) (Br-MMC) as a derivatizing agent has been described for the determination of GHB. nih.gov The reaction, catalyzed by dibenzo-18-crown-6-ether, produces a highly fluorescent derivative that can be monitored with an excitation wavelength (λex) of 330 nm and an emission wavelength (λem) of 390 nm. nih.gov This method, utilizing a C18 analytical column and a gradient elution of methanol (B129727) and phosphate (B84403) buffer, has demonstrated high sensitivity with limits of detection in the sub-micromolar range in biological fluids like saliva and cerebrospinal fluid. nih.gov
Similarly, other fluorescent derivatization agents for carboxylic acids, such as those based on the benzofurazan (B1196253) skeleton, can be adapted for the analysis of 4-hydroxybutyric acid and its hydrazide. nih.gov These methods offer an attractive alternative to other analytical techniques, providing the high sensitivity required for clinical and toxicological research. nih.gov
Interactive Table: HPLC Conditions for GHB Analysis via Fluorescent Derivatization
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., Kromasil 250 mm x 4 mm i.d., 5 µm) | nih.gov |
| Mobile Phase | Gradient of Methanol vs. Phosphate Buffer (40 mM, pH 3) | nih.gov |
| Derivatizing Agent | 4-bromomethyl-7-methoxy coumarin (Br-MMC) | nih.gov |
| Detection | Fluorescence (λex=330 nm, λem=390 nm) | nih.gov |
| Limit of Detection | 0.2 - 0.3 µM | nih.gov |
GC-MS is a robust and widely used technique for the definitive identification and quantification of volatile and thermally stable compounds. For the analysis of polar compounds like 4-hydroxybutyric acid (GHB), a precursor to this compound, derivatization is necessary to increase volatility and improve chromatographic behavior.
A common derivatization strategy is silylation, which involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. oup.comnih.govnih.gov Reagents such as N,O-bis[trimethylsilyl]trifluoroacetamide (BSTFA) are used to create di-TMS derivatives of GHB. oup.comoup.com This allows for the separation of GHB from its isomers, such as α- and β-hydroxybutyrate, which is crucial for accurate quantification. oup.com
The analysis is typically performed in Selective Ion Monitoring (SIM) mode, which enhances sensitivity and specificity by monitoring characteristic ions of the derivatized analyte and an internal standard (often a deuterated analog like GHB-d6). oup.comnih.govnih.gov This method has been validated for linearity over a wide concentration range and has been successfully applied to the analysis of GHB in various biological samples, including blood and urine. oup.comnih.govoup.com
Interactive Table: Typical GC-MS Parameters for Derivatized GHB Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Derivatization | Silylation (e.g., with BSTFA) | oup.comoup.com |
| Internal Standard | GHB-d6 | oup.comnih.govnih.gov |
| Ionization Mode | Electron Impact (EI) | mdpi.com |
| Mass Analysis | Selective Ion Monitoring (SIM) or Tandem MS (MS-MS) | nih.govoup.com |
| Parent/Daughter Ions (MS-MS) | m/z 233 → 147 | oup.com |
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a key strategy to improve the detectability of this compound and its parent compound, GHB. This chemical modification can enhance chromatographic properties and, more importantly, introduce a moiety that is highly responsive to a specific detector, such as a fluorophore for fluorescence detection or a chargeable group for mass spectrometry.
Hydrazine-based reagents are particularly useful for derivatizing carbonyl compounds and carboxylic acids. mdpi.comresearchgate.net
2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent that reacts with carbonyl groups to form colored and UV-active hydrazones, which can be detected spectrophotometrically or by HPLC-UV. researchgate.netnih.gov While primarily used for aldehydes and ketones, its principles can be adapted.
2-Hydrazinopyridine (HP) and 2-Hydrazinoquinoline (HQ) are derivatizing agents that introduce a pyridinyl or quinolinyl group, respectively, onto the target molecule. mdpi.comnih.gov These reagents are particularly effective for enhancing ionization efficiency in LC-MS analysis. mdpi.comnih.gov For carboxylic acids, the reaction to form a hydrazide requires activation of the carboxyl group, for example, using 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (B44618) (TPP). mdpi.com The resulting hydrazide derivatives show improved chromatographic retention and significantly enhanced detectability in mass spectrometry. mdpi.com
Benzofurazan-based reagents are a class of fluorogenic and fluorescent labeling agents used to derivatize amines, thiols, and hydrazines, making them highly suitable for HPLC with fluorescence detection. nih.gov
4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and its derivatives react with the hydrazine (B178648) moiety of this compound to form a highly fluorescent product. nih.gov
4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) is itself a hydrazine-containing benzofurazan reagent used for derivatizing carbonyl compounds. nih.gov
The use of these reagents results in derivatives with excellent fluorescence characteristics, allowing for detection at very low concentrations. nih.gov For example, a method for D-3-hydroxybutyric acid using a benzofurazan reagent coupled with HPLC and fluorescence detection (λex=489 nm, λem=532 nm) achieved a limit of detection of 7.7 µmol/L. researchgate.net
Application in Metabolomic Investigations (e.g., LC-MS-Based Metabolomics)
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the biochemical pathways involving 4-hydroxybutyric acid (GHB). LC-MS-based metabolomics is a primary tool in this field due to its high sensitivity and broad detection range. nih.gov
Untargeted metabolomics studies have been instrumental in identifying novel metabolites of GHB. uzh.ch By comparing the metabolic profiles of samples with and without exogenous GHB, researchers have discovered new biomarkers, such as GHB-carnitine, GHB-glutamate, and GHB-glycine. uzh.ch These findings are significant because these metabolites may have longer detection windows than GHB itself, which is rapidly metabolized. nih.govuzh.ch
Targeted LC-MS/MS methods are then developed for the routine screening of these newly identified markers. uzh.chwaters.com For example, the discovery of GHB-glucuronide, another metabolite with a potentially longer half-life, was facilitated by targeted LC-MS/MS analysis. researchgate.netresearchgate.net These metabolomic investigations are crucial for expanding the understanding of GHB's metabolic fate and for developing more reliable methods for its detection in forensic and clinical toxicology. nih.govresearchgate.net
Advanced Materials Science and Other Research Applications
Application as Cross-linking Agents in Polymer and Resin Synthesis
4-Hydroxybutyric acid hydrazide serves as a valuable cross-linking agent in the synthesis of polymers and resins. myskinrecipes.com Cross-linking is a critical process that modifies the physicochemical properties of polymers, enhancing characteristics such as mechanical strength, thermal stability, and water resistance. myskinrecipes.commdpi.com The hydrazide functional group (-CONHNH2) and the hydroxyl group (-OH) of the this compound molecule can participate in various chemical reactions, making it an effective component for creating three-dimensional polymer networks. cymitquimica.com
The incorporation of this compound as a cross-linker can lead to materials with improved durability and thermal stability. myskinrecipes.com This is achieved through the formation of covalent bonds between polymer chains, a process often facilitated by the reaction of the hydrazide group with other functional groups within the polymer matrix, such as aldehydes or ketones. mdpi.comnih.gov The resulting cross-linked polymers have found utility in a range of applications, from industrial resins to biomedical materials.
| Property Enhanced by Cross-linking | Mechanism of Action |
| Mechanical Strength | Formation of a robust 3D network structure. |
| Thermal Stability | Covalent bonds require more energy to break. myskinrecipes.com |
| Water Resistance | Reduced swelling and dissolution in aqueous environments. google.com |
Functionalization of Surfaces for Research Platforms
The unique chemical properties of this compound make it a key reagent in the functionalization of surfaces, transforming inert materials into dynamic platforms for research. This is particularly evident in the development of modified glass supports and the fabrication of carbohydrate microarrays.
Development of Hydroxyl-Modified Glass Supports
In the field of biotechnology, the immobilization of biomolecules onto solid supports is a fundamental technique. This compound plays a role in the preparation of hydroxyl-functionalized glass slides. researchgate.net The process typically involves silanization of the glass surface to introduce amino or epoxy groups, which are then further reacted with this compound. This results in a surface rich in hydroxyl groups, which can then be used for the covalent attachment of various molecules. researchgate.net
One study demonstrated the use of this compound to create hydroxyl-modified glass surfaces for the immobilization of mannose. researchgate.net The density and reactivity of the hydroxyl groups on the surface are critical for the successful attachment and subsequent analysis of the immobilized molecules.
Fabrication of Carbohydrate Microarrays
Carbohydrate microarrays are powerful tools for studying carbohydrate-protein interactions, which are central to many biological processes. researchgate.netnih.gov The fabrication of these arrays often involves the covalent immobilization of carbohydrates onto a solid support. This compound is instrumental in creating hydrazide-functionalized surfaces that can react with the reducing end of carbohydrates to form stable hydrazone linkages. nih.gov
This method offers a direct approach for attaching non-derivatized oligosaccharides to a surface, which is advantageous as it bypasses the need for complex and often laborious pre-derivatization steps. nih.gov Researchers have successfully fabricated carbohydrate microarrays on hydrazide-modified glass slides and gold surfaces. researchgate.netnih.gov These platforms have been used to investigate the binding of specific proteins to a variety of immobilized sugars with high sensitivity. nih.gov For instance, mannose microarrays fabricated on this compound-functionalized glass slides have been used to study the binding of Concanavalin A (Con A), a well-characterized lectin. researchgate.net
The development of stable and efficient methods for creating carbohydrate microarrays, such as those utilizing this compound, is crucial for advancing our understanding of glycomics and its role in health and disease. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Hydroxybutyric Acid Hydrazide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves esterification of 4-hydroxybutyric acid followed by hydrazinolysis. For example, reacting methyl 4-hydroxybutyrate with hydrazine hydrate in ethanol under reflux (60–80°C) for 6–8 hours yields the hydrazide derivative. Solubility in polar aprotic solvents like DMF or DMSO (as observed in structurally similar hydrazides) can enhance reaction homogeneity . Enzymatic routes, such as lipase-catalyzed esterification, may improve selectivity and reduce side reactions, as demonstrated in hydroxy acid synthesis .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm the presence of the hydrazide (-NH-NH₂) moiety via peaks at δ 8.5–9.5 ppm (¹H NMR) and δ 160–170 ppm (¹³C NMR for carbonyl groups) .
- FTIR : Detect N-H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹).
- HPLC : Assess purity using a C18 column with UV detection at 210–220 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis and oxidation. Hydrazides are moisture-sensitive; use desiccants like silica gel. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life. Avoid prolonged exposure to DMSO, which may degrade the compound .
Advanced Research Questions
Q. How can this compound be utilized in glycoproteomics for N-glycopeptide enrichment, and what methodological optimizations are necessary?
- Methodological Answer : The hydrazide group reacts with oxidized glycans on glycoproteins. Key steps:
Glycan Oxidation : Treat samples with 10 mM NaIO₄ (pH 5.0, 4°C, 1 hr) to generate aldehydes.
Coupling : Incubate with this compound-functionalized magnetic nanoparticles (1 mg/mL in 100 mM acetate buffer, pH 5.5, 2 hr).
Washing : Use 1.5 M NaCl/80% acetonitrile to remove non-specific binders.
Elution : Release glycopeptides with PNGase F (37°C, 18 hr). Optimize reaction pH (5.5–6.0) and salt concentration to minimize non-specific binding, as shown in hydrazide-based enrichment studies .
Q. What strategies can mitigate batch-to-batch variability in hydrazide-based crosslinking agents like this compound?
- Methodological Answer :
- Quality Control : Implement LC-MS to verify lot consistency (e.g., >98% purity).
- Standardized Protocols : Use fixed molar ratios (e.g., 1:1.2 hydrazide-to-protein ratio) and reaction times (2–4 hr at 25°C).
- Stability Testing : Monitor decomposition via accelerated aging studies and adjust storage conditions accordingly .
Q. How does the hydrazide moiety in this compound influence its reactivity in nucleophilic acyl substitution reactions, and what are the implications for experimental design?
- Methodological Answer : The hydrazide group acts as a stronger nucleophile than primary amines, enabling faster acylation. Reactivity is pH-dependent: optimal activity occurs at pH 4.5–6.0, where the hydrazide remains unprotonated. In kinetic studies, second-order rate constants (k₂) for hydrazide reactions are ~10³ M⁻¹s⁻¹, compared to ~10² M⁻¹s⁻¹ for lysine residues. Adjust buffer systems (e.g., acetate vs. phosphate) to control reaction rates and minimize side reactions .
Safety and Handling
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Conduct work in a fume hood to avoid inhalation of dust. Refer to GHS hazard codes (e.g., H315: skin irritation; H319: eye irritation) and ensure emergency eyewash stations are accessible. Decontaminate spills with 10% sodium bicarbonate solution .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Solubility varies by solvent purity and temperature. For example, DMSO solubility may range from 10–14 mg/mL depending on water content. Pre-saturate solvents with nitrogen to prevent oxidation. Validate solubility empirically using dynamic light scattering (DLS) or turbidimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
